1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea - 1797657-70-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Catalog Number: EVT-2884283
CAS Number: 1797657-70-5
Molecular Formula: C17H21N5O3
Molecular Weight: 343.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a synthetic organic compound. It has been investigated primarily for its potential use as a radioligand in positron emission tomography (PET) imaging studies to investigate the role of dopamine D4 receptors in the brain. [ [] ]

Synthesis Analysis

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea and its derivatives is described in [ [] ]. The process involves several steps starting with the derivatization of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine. The specific details of each step in the synthesis, including the reaction conditions, reagents, and purification methods, would need to be extracted from the paper.

Molecular Structure Analysis

While the specific molecular structure analysis is not explicitly provided in the abstract, the paper indicates that the compound's structure is derived from 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine. [ [] ] It contains a 2,3-dihydrobenzo[b][1,4]dioxin group linked to a urea moiety, which is further attached to a (2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl group. The paper likely contains detailed structural information, such as bond lengths, bond angles, and conformational analysis, obtained through methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The compound is a high-affinity dopamine D4 receptor ligand. [ [] ] This means it binds strongly to dopamine D4 receptors, potentially blocking the binding of dopamine and other endogenous ligands. This action makes it valuable for investigating the role of dopamine D4 receptors in various physiological and pathological processes.

Applications

The primary application explored in the provided papers is its use as a potential radioligand for PET imaging studies targeting dopamine D4 receptors. [ [] ] This application holds promise for advancing our understanding of the role of these receptors in various neurological and psychiatric conditions.

Specifically, the paper highlights the successful labeling of this compound with the positron emitter fluorine-18, creating a radioligand known as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine ([18F]3d). [ [] ] In vitro autoradiography studies demonstrated this radioligand's excellent binding pattern, high selectivity, and limited nonspecific binding. Furthermore, ex vivo autoradiography studies confirmed high stability, high brain uptake, and specific binding in brain regions associated with dopamine D4 receptor expression, including the hippocampus, cortex, colliculus, and cerebellum. [ [] ] These findings support the potential of [18F]3d as a suitable D4 radioligand for in vivo PET imaging.

(E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone synthesized and analyzed for its crystal structure and spectroscopic properties. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". The difference lies in the presence of a chalcone moiety (E)-3-(4-chlorophenyl)prop-2-en-1-one instead of the urea and pyrimidine groups in the target compound.

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: This compound is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via Claisen-Schmidt condensation. It showed promising antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans. Computational analysis revealed a lower band gap compared to its analog DBTFP-2, suggesting greater intramolecular charge transfer and contributing to its antimicrobial activity. []

Relevance: Similar to the previous compound, DBTFP-1 contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety but differs from "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea" by possessing a tri-fluorinated chalcone moiety, (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, instead of the urea and pyrimidine groups.

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: This compound is another tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via Claisen-Schmidt condensation. It displayed antimicrobial activity but was less potent than DBTFP-1. Its higher band gap compared to DBTFP-1 suggested lower intramolecular charge transfer, potentially contributing to the difference in antimicrobial efficacy. []

Relevance: DBTFP-2 is analogous to DBTFP-1 and shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound in the presence of a (E)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one moiety in place of the urea and pyrimidine groups.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])

Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist. [] Despite its high affinity for the D4 receptor in vitro, in vivo studies showed its effects at high doses might be due to residual antagonism at D2 or D3 receptors. []

L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine)

Compound Description: L 745,870 is a dopamine D4 receptor antagonist with selectivity over other dopamine receptor subtypes in vitro. [] Similar to S 18126, its in vivo effects at high doses might involve actions at D2 or D3 receptors. []

Relevance: Although L 745,870 does not directly contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety, it's grouped under the same chemical class as S 18126 due to the presence of a piperazine ring, a key structural feature also found in the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". This highlights the relevance of the piperazine motif in designing dopamine D4 receptor ligands.

(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Compound Description: This compound has its crystal structure analyzed. []

6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol

Compound Description: This compound is a neolignan synthesized using a novel regioselective approach. []

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: This compound had its crystal structure analyzed. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a 1,4-benzodioxan-substituted chalcone that showed selective and reversible inhibitory activity against human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 µM. It also exhibited low neurotoxicity and possessed promising drug-like properties. []

Relevance: Similar to the previous chalcone derivatives, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is also present in "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound by having a (E)-1-(3-bromo-4-fluorophenyl)prop-2-en-1-one moiety instead of the urea and pyrimidine groups.

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate

Compound Description: This compound is a 3,1-benzothiazine derivative identified as a potential matriptase-2 inhibitor with an IC50 value of less than 10 µM. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound is a 6-dihydroxy-1H-benzo[d]imidazole derivative synthesized as a potent and selective JNK3 inhibitor (IC50 = 9.7 nM). It also exhibited neuroprotective effects against Aβ-induced neuronal cell death. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This 3-arylamino N-aryl thiophene 2-carboxamide demonstrated inhibition of VEGFR1, anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration, and inhibition of P-gp efflux pumps. It enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. []

Relevance: This compound is related to the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea" by belonging to the same class of carboxamide derivatives. Although it contains a benzo[d][1,3]dioxol-5-yl group instead of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, both compounds share the presence of an aromatic ring system fused with a dioxane ring. This structural similarity highlights the potential of these heterocyclic systems in drug development.

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide

Compound Description: This N-aryl cinnamide is a vanilloid receptor-1 (TRPV1) antagonist. It exhibits potent blockage of capsaicin-induced and pH-induced calcium uptake in cells expressing TRPV1. []

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: DPIAPPB is a deep blue emitter for OLED applications with a hybridized local charge transfer state and hot exciton properties. It shows high thermal stability and a photoluminescence quantum yield of 0.82. []

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: CADPPI is another deep blue emitter for OLED applications with hybridized local charge transfer state and hot exciton properties. It shows high thermal stability and a photoluminescence quantum yield of 0.91. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine

Compound Description: This compound serves as a starting point for designing new dopamine D4 receptor ligands with high affinity and selectivity over the D2 receptor subtype. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and piperazine moieties with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". The difference lies in the presence of a 4-fluorobenzyl group attached to the piperazine instead of the urea and pyrimidine groups found in the target compound.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine

Compound Description: This derivative of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine is a high-affinity dopamine D4 receptor ligand with high selectivity over the D2 receptor subtype. It showed excellent binding patterns and limited nonspecific binding in vitro and high stability and brain uptake in vivo. [] When labeled with fluorine-18, it becomes [18F]3d, a potential D4 radioligand for in vivo imaging with positron emission tomography (PET). []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and piperazine moieties with "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound by having a (6-fluoropyridin-3-yl)methyl group attached to the piperazine instead of the urea and pyrimidine groups.

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. Amine solvates of this compound have been prepared and studied for their potential use in SGLT-inhibiting pharmaceutical products. []

4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxyl benzene (Dendrocandin B)

Compound Description: This compound is a bibenzyl isolated from the stems of Dendrobium candidum. []

Relevance: Dendrocandin B shares the 2,3-dihydrobenzo[1,4]dioxin moiety with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea", although with additional methoxy and hydroxy substituents on the dioxin ring and a complex 4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy]ethyl]-1-methoxyl benzene moiety attached to it. This structural similarity highlights the occurrence of the 2,3-dihydrobenzo[1,4]dioxin scaffold in natural products.

Properties

CAS Number

1797657-70-5

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea

Molecular Formula

C17H21N5O3

Molecular Weight

343.387

InChI

InChI=1S/C17H21N5O3/c1-11-8-13(20-16(19-11)22(2)3)10-18-17(23)21-12-4-5-14-15(9-12)25-7-6-24-14/h4-5,8-9H,6-7,10H2,1-3H3,(H2,18,21,23)

InChI Key

WFFGMIBLWWEABF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCCO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.